

# A Second-Generation AKT Degrader for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INY-05-040 |           |
| Cat. No.:            | B12371434  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, mechanism of action, and preclinical development of **INY-05-040**, a potent and selective second-generation degrader of the serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and development workflow.

## Introduction: The Rationale for an AKT Degrader

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][2] While several small-molecule AKT inhibitors have been developed, they have yet to be approved for cancer treatment and are often cytostatic rather than cytotoxic.[1] Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.

Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed **INY-05-040** to achieve more rapid and potent AKT degradation.[1][3][4] **INY-05-040** is an improved degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a tenhydrocarbon linker.[1][3] This second-generation compound has demonstrated superior



potency and a distinct cellular response compared to both its predecessor and catalytic AKT inhibition.[1][2]

#### **Structure and Mechanism of Action**

**INY-05-040** is a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.

- Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to AKT1, AKT2, and AKT3.[1][4]
- E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]
- Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the formation of a ternary complex between AKT, INY-05-040, and the VHL E3 ligase complex.[1]
   [3]

By inducing this proximity, **INY-05-040** facilitates the transfer of ubiquitin to AKT, marking it for destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained suppression of downstream signaling, a key advantage over transient catalytic inhibition.[1][3] A matched negative control compound, **INY-05-040**-Neg, was also developed using a diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the VHL-dependent mechanism.[1]







Click to download full resolution via product page

Caption: Structure and mechanism of INY-05-040-induced AKT degradation.

# **Quantitative Data Summary**

**INY-05-040** has demonstrated superior potency compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.

#### **Table 1: Comparative Growth Inhibition**

Data from a screen of 288 cancer cell lines.



| Compound   | Target/Mechanism          | Median Gl50adj (μM) |
|------------|---------------------------|---------------------|
| INY-05-040 | AKT Degrader (VHL-based)  | 1.1[3][5]           |
| INY-03-041 | AKT Degrader (CRBN-based) | 3.1[3][5]           |
| GDC-0068   | Catalytic AKT Inhibitor   | > 10[3][5]          |

Table 2: Cellular Potency and Transcriptional Impact in

**T47D Breast Cancer Cells** 

| Metric                                                                                                  | INY-05-040                    | GDC-0068                     |
|---------------------------------------------------------------------------------------------------------|-------------------------------|------------------------------|
| Concentration for Signaling Suppression                                                                 | 50-100 nM[1][3]               | >500 nM[1][3]                |
| Differentially Expressed<br>Transcripts (10h)                                                           | 1394 (768 up, 626 down)[1][3] | 543 (300 up, 243 down)[1][3] |
| Sustained Signaling Suppression (Post-Washout)                                                          | Yes (≥72h)[1][3]              | No[1][3]                     |
| Concentration required for comparable suppression of downstream signaling (p-PRAS40, p-S6) at 24 hours. |                               |                              |

### **Signaling Pathway Modulation**

The primary effect of **INY-05-040** is the potent degradation of AKT, leading to the sustained inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced efficacy of **INY-05-040** is associated with a degrader-selective phenotype: the potent induction of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than cytostatic, outcome in sensitive breast cancer cells.[1]





Click to download full resolution via product page

Caption: Signaling pathways affected by INY-05-040.

# **Experimental Protocols**

The characterization of **INY-05-040** involved a series of biochemical, cellular, and in vivo assays.

### **Cell Proliferation and Viability Assays**

- Proliferation Assay (CellTiter-Glo®):
  - Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]
  - After 24 hours, treat cells with a range of concentrations of INY-05-040, GDC-0068, or other comparators.[5]
  - Incubate for 72 hours.[5]



- Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay
   (Promega) according to the manufacturer's protocol.[5]
- Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).
   [5]
- Cell Death Assay (CellTox™ Green):
  - Plate cells in 96-well plates.[5]
  - Treat cells with compounds as required for the experiment.
  - Add CellTox™ Green Dye (1:1000 dilution) to the wells.[5]
  - Measure fluorescence to quantify cell death according to the manufacturer's protocol.

#### Western Blotting for Protein Levels and Signaling

- Culture cells (e.g., T47D) and treat with specified concentrations of INY-05-040, INY-05-040-Neg, or GDC-0068 for the indicated times (e.g., 5, 24, or 72 hours).
- Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β-actin).
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Model

 Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into immunocompromised mice.



- Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle, GDC-0068, INY-05-040).
- Administer compounds for a defined period (e.g., 4 days).[1]
- At the end of the treatment period, harvest tumors for pharmacodynamic analysis.
- Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by Western blotting as described above.[1]

#### **Experimental Workflow Visualization**

The preclinical evaluation of **INY-05-040** followed a logical progression from initial design to in vivo validation.



Click to download full resolution via product page

Caption: Preclinical development workflow for INY-05-040.

#### **Conclusion and Future Directions**

**INY-05-040** is a potent, second-generation AKT degrader that outperforms catalytic AKT inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of targeted protein degradation, including sustained pathway inhibition and the potential for enhanced, cytotoxic cellular responses.[1] The discovery that **INY-05-040**'s efficacy is linked to the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT



degradation.[2][7] These findings establish **INY-05-040** as a powerful pharmacological tool and a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are needed to explore its clinical potential and the broader applicability of leveraging degrader-selective responses for therapeutic benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A Second-Generation AKT Degrader for Oncology].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371434#discovery-and-development-of-iny-05-040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com